

Application Notes: Characterization of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

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Compound of Interest

Compound Name: 3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Cat. No.: B1312226

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Introduction

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety attached to a 1,2,3-triazole ring. Compounds containing the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.^{[1][2][3]} The synthesis of such molecules, often via "click chemistry," allows for the creation of a wide range of derivatives.^[1] Accurate and thorough characterization is critical to confirm the identity, purity, and stability of the synthesized compound, ensuring reliable data for subsequent research and development.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of **3-(2H-1,2,3-Triazol-4-yl)benzonitrile** and its analogues.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are required for unambiguous

characterization.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrumentation: Record spectra on a 300 MHz or higher field NMR spectrometer.^[4]
- Data Acquisition:
 - ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Data Presentation: Representative NMR Data

The following tables summarize the expected chemical shifts for **3-(2H-1,2,3-Triazol-4-yl)benzonitrile**, based on data from structurally similar compounds.^{[5][6]}

Table 1: Expected ¹H NMR Spectral Data

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Triazole-H	8.1 - 8.5	Singlet (s)	N/A
Benzonitrile-H (ortho to CN)	7.9 - 8.1	Multiplet (m)	~7-8
Benzonitrile-H (meta to CN)	7.6 - 7.8	Triplet (t)	~7-8
Benzonitrile-H (para to CN)	7.7 - 7.9	Multiplet (m)	~7-8

| Benzonitrile-H (ortho to triazole) | 8.0 - 8.2 | Singlet or Doublet | ~1-2 |

Table 2: Expected ^{13}C NMR Spectral Data

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Triazole-C4	140 - 148
Triazole-C5	118 - 125
Benzonitrile-CN	117 - 119
Benzonitrile-C (ipso to CN)	112 - 115
Benzonitrile-C (aromatic)	125 - 140

| Benzonitrile-C (ipso to triazole) | 135 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this class of compounds.

Experimental Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use an HPLC system coupled to a mass spectrometer with an ESI source. [\[3\]](#)
- **Infusion:** Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- **Ionization Mode:** Acquire spectra in positive ion mode, as the triazole nitrogen atoms can be readily protonated.
- **Data Acquisition:** Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). The molecular formula of the target compound is C₉H₆N₄, with a molecular weight of 170.17 g/mol. [\[1\]](#)
- **Fragmentation Analysis (MS/MS):** To obtain structural information, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Expected ESI-MS Data

Ion	Calculated m/z	Description
[M+H] ⁺	171.0665	Protonated molecular ion
[M-N ₂]+H ⁺	143.0716	Loss of a neutral nitrogen molecule from the triazole ring. [7]

| [C₇H₄N]⁺ | 102.0344 | Fragment corresponding to the benzonitrile cation. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

- **Sample Preparation:**
 - **Solid (KBr Pellet):** Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} .[\[8\]](#)
- **Background Correction:** Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Description
~3100-3150	C-H stretch	Aromatic and triazole C-H
~2220-2240	$\text{C}\equiv\text{N}$ stretch	Nitrile group
~1500-1600	$\text{C}=\text{C}$ stretch	Aromatic ring
~1440-1480	$\text{N}=\text{N}$ stretch	Triazole ring. [9]

| ~1000-1250 | C-N stretch | Triazole ring |

Chromatographic Characterization

Chromatographic techniques are vital for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-polar to moderately polar organic compounds.

Experimental Protocol: RP-HPLC Purity Analysis

- **Sample Preparation:** Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.[\[10\]](#)
- **Instrumentation:** Use an HPLC system equipped with a UV detector.
- **Chromatographic Conditions:** The following conditions serve as a starting point and may require optimization.
- **Injection:** Inject 5-10 µL of the prepared sample.
- **Data Analysis:** Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Method Parameters

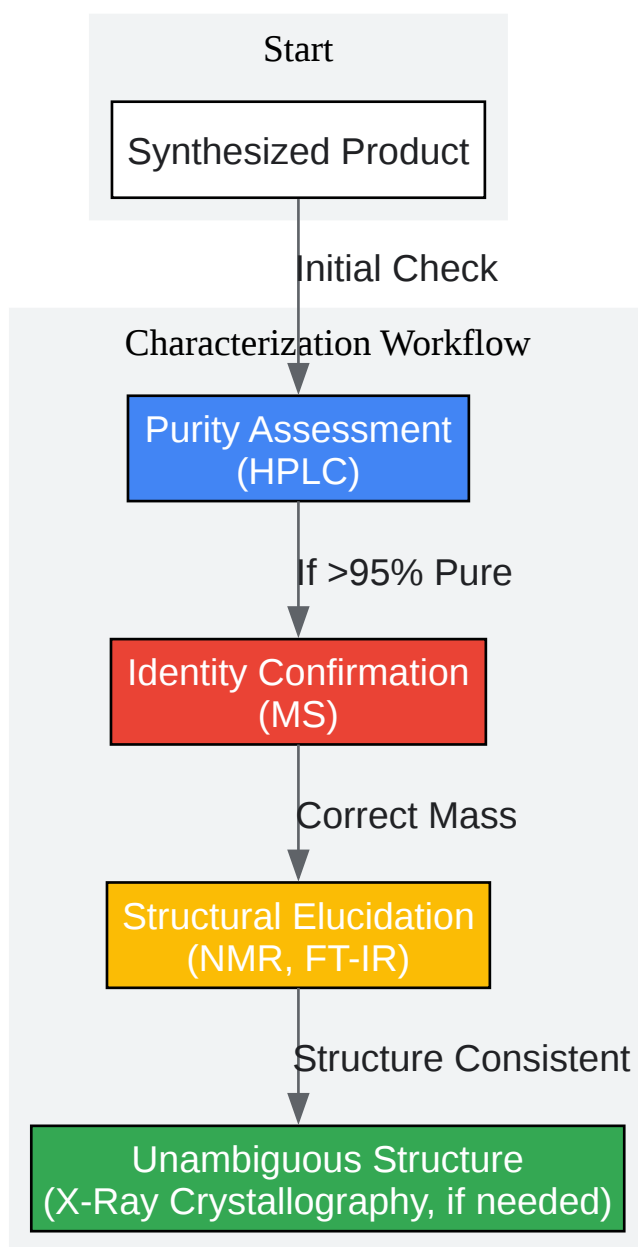
Table 4: Recommended Starting Conditions for RP-HPLC

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size. [10]
Mobile Phase	Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v). [10]
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 254 nm

| Expected Retention Time | Dependent on exact conditions, but should be well-resolved. |

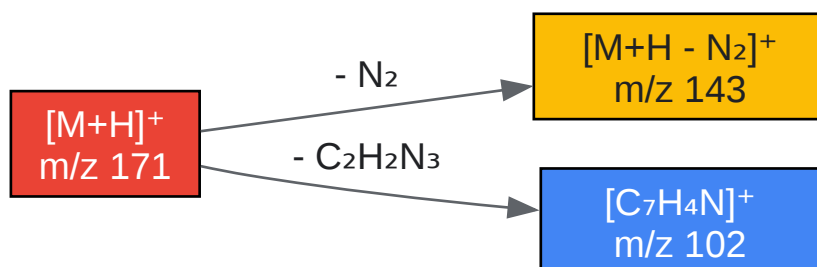
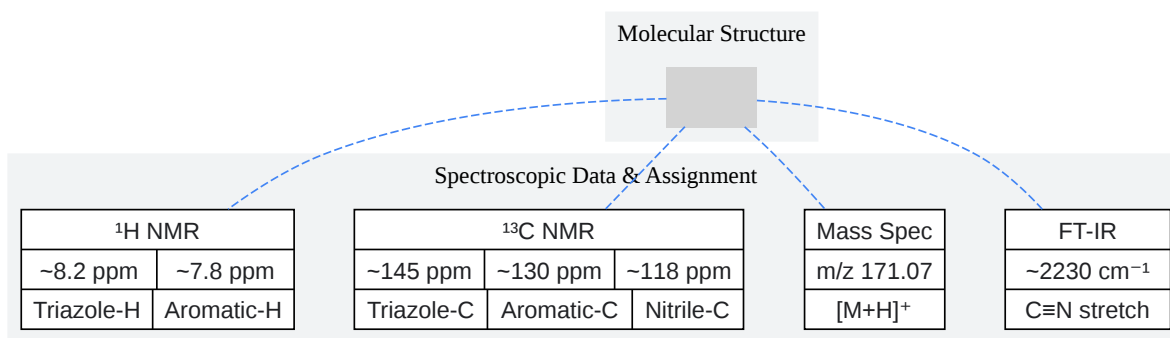
Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.



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Caption: General workflow for the characterization of a synthesized compound.



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